molecular formula C9H14O2 B13629913 Ethyl (2z)-3-cyclopropylbut-2-enoate CAS No. 21014-29-9

Ethyl (2z)-3-cyclopropylbut-2-enoate

Cat. No.: B13629913
CAS No.: 21014-29-9
M. Wt: 154.21 g/mol
InChI Key: GCWPTUQEFGYCEC-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2z)-3-cyclopropylbut-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular ester features a cyclopropyl group, which is a three-membered carbon ring, attached to a but-2-enoate moiety. The compound’s structure can be represented as C₉H₁₄O₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2z)-3-cyclopropylbut-2-enoate can be synthesized through the esterification of 3-cyclopropylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

3-cyclopropylbut-2-enoic acid+ethanolH2SO4Ethyl (2z)-3-cyclopropylbut-2-enoate+water\text{3-cyclopropylbut-2-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-cyclopropylbut-2-enoic acid+ethanolH2​SO4​​Ethyl (2z)-3-cyclopropylbut-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2z)-3-cyclopropylbut-2-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 3-cyclopropylbut-2-enoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.

Major Products Formed

    Hydrolysis: 3-cyclopropylbut-2-enoic acid and ethanol.

    Reduction: 3-cyclopropylbut-2-enol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (2z)-3-cyclopropylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl (2z)-3-cyclopropylbut-2-enoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis can affect cellular processes by altering the concentration of active compounds. The cyclopropyl group may also interact with specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Ethyl (2z)-3-cyclopropylbut-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclopropyl ring, which imparts different chemical and physical properties.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance applications.

    Ethyl propionate: Used in the manufacture of perfumes and as a solvent.

This compound stands out due to its unique structure, which can lead to distinct reactivity and applications compared to other esters.

Properties

CAS No.

21014-29-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl (Z)-3-cyclopropylbut-2-enoate

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6-

InChI Key

GCWPTUQEFGYCEC-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C1CC1

Canonical SMILES

CCOC(=O)C=C(C)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.